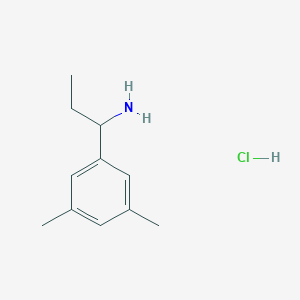
N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a chemical compound that is a derivative of boric acid . It has been used in various applications, including as an electrolyte additive .
Molecular Structure Analysis
The molecular structure of the compound has been studied using techniques such as FTIR, NMR, and MS . The structure has also been analyzed using X-ray diffraction and density functional theory (DFT) . The results of these analyses show that the molecular structure optimized by DFT is identical to the single crystal structure determined by X-ray diffraction .Chemical Reactions Analysis
The compound has been used as an electrolyte additive to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress the growth of lithium dendrites .Physical And Chemical Properties Analysis
The compound has various physical and chemical properties, including melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Organic Synthesis Intermediary
This compound serves as an important intermediate in organic synthesis. It’s utilized in various transformation processes due to its high stability and reactivity. Specifically, it’s used to protect diols and is involved in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibition
In pharmacological research, this compound is often used as an enzyme inhibitor. It plays a crucial role in the development of treatments for tumors and microbial infections, and is also being explored for its potential in anticancer drug formulations .
Ligand for Drug Formulation
As a ligand, this compound has applications in drug formulation. It can bind to specific receptors or enzymes, making it a valuable component in the design of targeted therapies .
Fluorescent Probing
The compound’s structure allows it to act as a fluorescent probe. This application is particularly useful in identifying biological and chemical substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, enabling controlled drug release. They are used to deliver a variety of therapeutic agents, including insulin and genes .
Boron Neutron Capture Therapy (BNCT)
Boron compounds, including this one, are significant in BNCT, a type of cancer treatment. The compound’s boron atoms capture neutrons and undergo nuclear reactions that destroy cancer cells, offering a targeted approach to treatment .
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5;/h6-9,15H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQZAGFJUBSDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


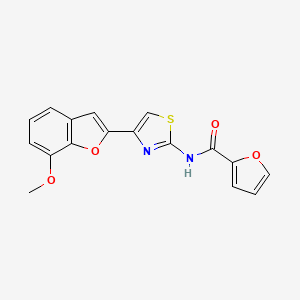
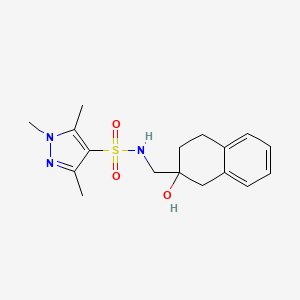
![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
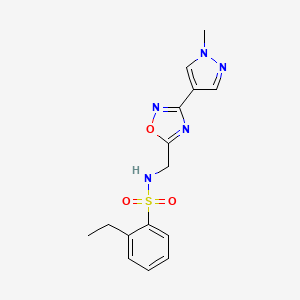
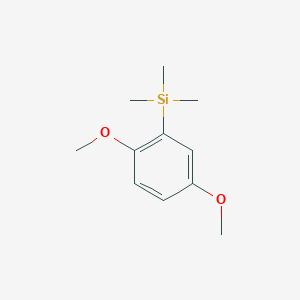

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)

